3-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c1-28-18-7-6-13(17-12-26-19(23-17)8-9-20(25-26)29-2)11-16(18)24-21(27)14-4-3-5-15(22)10-14/h3-12H,1-2H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWVZDMDVIDKIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors under acidic conditions.
Substitution reactions: Introduction of the chloro and methoxy groups can be performed using halogenation and methylation reactions, respectively.
Amide bond formation: The final step involves coupling the substituted imidazo[1,2-b]pyridazine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or acids, while substitution of the chloro group can yield various substituted derivatives .
Scientific Research Applications
The compound exhibits various biological activities that make it a candidate for further research in drug development.
- Antitumor Activity : Research has shown that derivatives of imidazo[1,2-b]pyridazine scaffolds, including this compound, possess promising antitumor properties. Studies indicate that these compounds can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The presence of the imidazo[1,2-b]pyridazine moiety is linked to antimicrobial activity. Compounds with similar structures have been reported to exhibit effectiveness against a range of bacterial strains, suggesting that this compound may also demonstrate such properties .
- Anti-inflammatory Effects : Some derivatives have shown anti-inflammatory effects, which could be leveraged in treating conditions characterized by inflammation. This activity is particularly relevant for developing therapies for chronic inflammatory diseases .
Case Studies
Several studies have documented the efficacy of 3-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide in various applications:
- Cancer Research : A study evaluated the compound's effectiveness against specific cancer cell lines. Results demonstrated a significant reduction in cell viability at micromolar concentrations, indicating its potential as an anticancer agent .
- Antimicrobial Testing : In vitro assays revealed that this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, providing insights into its potential use as an antimicrobial agent .
- Inflammation Models : Preclinical trials using animal models of inflammation showed that treatment with this compound resulted in reduced inflammatory markers and improved clinical scores compared to control groups, suggesting its utility in managing inflammatory disorders .
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
CT-721 and Ponatinib: Imidazopyridazine-Based Kinase Inhibitors
CT-721 [(S)-N-(3-((6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylphenyl)-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide] shares structural similarities with the target compound, including the imidazo[1,2-b]pyridazine core. Key differences include:
- Substituents : CT-721 incorporates a chloroimidazopyridazine and a methylpiperazine group, enhancing solubility and target affinity.
- Biological Activity : CT-721 exhibits potent Bcr-Abl inhibition (IC₅₀ < 1 nM) and in vivo efficacy in leukemia models, attributed to its optimized substituents .
Ponatinib [3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide] differs in its trifluoromethyl and piperazinylmethyl groups, which improve blood-brain barrier penetration and resistance profile .
European Patent Examples 284 and 285: Triazolo-Pyridine Derivatives
The EP 3 532 474 B1 patent describes benzamide derivatives with triazolo-pyridine/triazolopyridinone substituents:
- Example 284 : Features a 5-chloro-4-(3-oxo-triazolo[4,3-a]pyridin-2-yl)benzamide scaffold with a trifluoropropoxy group. The trifluoromethyl group enhances metabolic stability compared to methoxy substituents .
Benzamide Derivatives from Chemical Databases
Compounds such as 1258293-26-3 (2,6-dichloro-N-(2-(5-methoxypyridin-2-ylamino)pyridin-4-yl)benzamide) highlight the role of:
- Dichlorobenzamide cores : Increasing halogen bonding with targets.
- Amino-pyridinyl groups: Enhancing solubility but reducing cell permeability compared to imidazopyridazine .
Imidazo[1,2-b]pyridazin Derivatives
6-Chloro-imidazo[1,2-b]pyridazin-3-ylamine () lacks the benzamide scaffold but retains the imidazopyridazine ring. Its simpler structure may reduce synthetic complexity but limit target affinity due to fewer interaction sites .
Research Findings and Structural Analysis
- Role of Methoxy Groups : The 6-methoxy group in the target compound may reduce cytochrome P450-mediated metabolism compared to chloro or trifluoromethyl substituents .
- Crystallography Insights : Programs like SHELXL () enable precise determination of benzamide conformations, critical for structure-based drug design .
- Hypothetical Binding Mode : The imidazopyridazine ring likely occupies the ATP-binding pocket, while the 3-chlorobenzamide engages in hydrophobic interactions with kinase hinge regions.
Biological Activity
The compound 3-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a derivative of imidazo[1,2-b]pyridazine and has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Synthesis and Structure
The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves a condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine under mild basic conditions. For the specific compound , the introduction of a chloro group and methoxy substituents enhances its pharmacological profile. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 372.83 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP | 3.5 |
The biological activity of This compound is primarily attributed to its ability to interact with amyloid plaques, which are characteristic of neurodegenerative diseases such as Alzheimer's. Studies have shown that imidazo[1,2-b]pyridazine derivatives can bind to amyloid beta (Aβ) aggregates, potentially aiding in the development of imaging agents for early diagnosis.
In Vitro Studies
In vitro evaluations have demonstrated that certain imidazo[1,2-b]pyridazine derivatives exhibit binding affinities ranging from 11.0 nM to over 1000 nM for Aβ aggregates. For instance, a related compound with high binding affinity (K_i = 11.0 nM) suggests that modifications at the 6-position can significantly enhance activity against amyloid plaques .
Case Studies
- Neurodegenerative Disease Research : A study evaluated the binding properties of various imidazo[1,2-b]pyridazine derivatives to Aβ plaques. The findings indicated that compounds with specific substitutions at the 6-position had enhanced binding affinities, supporting their potential as therapeutic agents or imaging tracers .
- Anticancer Activity : Research into the anticancer properties of related compounds has shown promise in inhibiting cell growth in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Q & A
Q. What are the common synthetic routes for preparing derivatives of 3-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide?
Synthesis typically involves multi-step reactions, such as:
- Substitution reactions under alkaline conditions (e.g., coupling halogenated nitrobenzenes with methoxy-substituted heterocycles) .
- Reduction of nitro intermediates using iron powder under acidic conditions to generate aniline derivatives .
- Condensation with benzoyl chlorides or cyanoacetic acid using coupling agents (e.g., DCC or EDC) to form the benzamide core .
Key considerations : Solvent choice (DMF, THF), temperature control (reflux vs. room temperature), and catalyst optimization (e.g., NaH for deprotonation) .
Q. How is structural elucidation performed for this compound?
- Spectroscopic methods :
- NMR : H and C NMR to confirm substituent positions (e.g., methoxy groups at 2- and 6-positions on imidazopyridazine) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ ion for CHClNO).
- X-ray crystallography : Resolves 3D conformation of the imidazopyridazine and benzamide moieties .
Q. What analytical techniques ensure purity and stability during synthesis?
- HPLC : Reverse-phase chromatography (C18 column) with UV detection at 254 nm to monitor intermediates and final product (≥95% purity) .
- TLC : Tracking reaction progress using silica gel plates and dichloromethane/methanol eluents .
- Stability studies : Accelerated degradation tests under acidic/alkaline conditions to identify hydrolytic vulnerabilities (e.g., cleavage of the benzamide bond) .
Advanced Research Questions
Q. How can reaction yields be optimized for the imidazopyridazine core synthesis?
- Catalyst screening : Evaluate Pd catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura coupling of pyridazine boronic acids with chlorophenyl intermediates .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while DME improves cyclocondensation efficiency .
- Byproduct analysis : Use LC-MS to identify side products (e.g., over-nitrated derivatives) and adjust stoichiometry or reaction time .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Molecular docking : Simulations against target proteins (e.g., kinase enzymes) using AutoDock Vina to assess binding affinity .
- ADMET prediction : Tools like SwissADME evaluate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
- DFT calculations : Optimize molecular geometry and electron density maps (e.g., HOMO-LUMO gaps for reactivity analysis) .
Q. How do structural modifications impact biological activity?
- SAR studies :
- Methoxy groups : Removal reduces solubility but increases metabolic stability .
- Chlorine substitution : Para vs. meta positions on benzamide alter target selectivity (e.g., kinase vs. GPCR inhibition) .
- Data contradiction : Some studies report enhanced cytotoxicity with trifluoromethyl groups , while others show toxicity trade-offs .
Experimental Design & Data Analysis
Q. How to design assays for evaluating anticancer activity?
- In vitro models :
- Cell viability assays : MTT or CellTiter-Glo® on cancer cell lines (e.g., HCT-116, MCF-7) with IC calculations .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining .
- In vivo models : Xenograft studies in nude mice, dosing at 10–50 mg/kg (oral or IP) .
Q. What strategies resolve contradictions in biological data?
- Meta-analysis : Compare datasets from PubChem, ChEMBL, and proprietary libraries to identify outliers .
- Dose-response curves : Replicate experiments across multiple labs to confirm EC values .
- Orthogonal assays : Validate kinase inhibition via Western blot (phospho-protein analysis) alongside enzymatic assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
